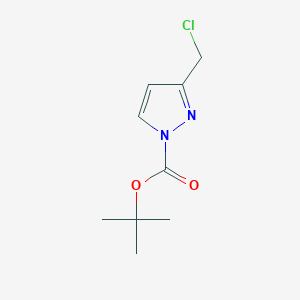

tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

Chloromethylation: The pyrazole ring is chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The resulting chloromethyl pyrazole is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate.

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, although these are less common for this specific compound.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide or tetrahydrofuran.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substituted pyrazoles with various functional groups depending on the nucleophile used.

- Carboxylic acids from the hydrolysis of the ester group.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology and Medicine:

- Potential use in the design of bioactive molecules and pharmaceuticals.

- Investigated for its role in enzyme inhibition and receptor binding studies.

Industry:

- Utilized in the production of agrochemicals and specialty chemicals.

- Explored for applications in material science and polymer chemistry.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzymes or modifying receptor sites. The tert-butyl ester group provides stability and lipophilicity, enhancing its bioavailability and cellular uptake.

Comparación Con Compuestos Similares

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate: Contains a hydroxymethyl group, making it less reactive towards nucleophiles.

tert-Butyl 3-(methyl)-1H-pyrazole-1-carboxylate: Lacks the halogen functionality, resulting in different reactivity and applications.

Uniqueness:

- The presence of the chloromethyl group in tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate makes it highly reactive towards nucleophiles, allowing for diverse chemical modifications.

- The tert-butyl ester group provides stability and enhances lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

Actividad Biológica

Tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate is a synthetic compound that belongs to the pyrazole class of heterocycles. Pyrazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of pyrazole derivatives, including this compound, is attributed to their ability to interact with various biological targets:

- Receptor Interaction : Pyrazoles can bind to multiple receptors, influencing various biochemical pathways. This interaction can lead to modulation of enzyme activities and cellular signaling processes.

- Biochemical Pathways : The compound has been shown to affect pathways related to inflammation, oxidative stress, and cell proliferation. Specific pathways include:

- Antioxidant Activity : Pyrazoles can scavenge free radicals, reducing oxidative damage.

- Antimicrobial Effects : They exhibit activity against a range of pathogens by disrupting microbial cell membranes or inhibiting essential enzymes.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Anti-inflammatory | Reduces inflammation in animal models, potentially through inhibition of COX enzymes. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis. |

| Antioxidant | Protects cells from oxidative stress by scavenging free radicals. |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Activity : A study demonstrated that pyrazole derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : Research indicated that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

- Anticancer Properties : In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Propiedades

Fórmula molecular |

C9H13ClN2O2 |

|---|---|

Peso molecular |

216.66 g/mol |

Nombre IUPAC |

tert-butyl 3-(chloromethyl)pyrazole-1-carboxylate |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 |

Clave InChI |

BIAJUYFBRDNTSJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1C=CC(=N1)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.